N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Description
N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound known for its unique structure and versatile applications. This compound features a pyrazolo[1,5-a]pyrazine core with two 1-methylimidazole groups attached via a methylene bridge. The presence of multiple nitrogen atoms in its structure makes it an excellent ligand for coordination chemistry.
Properties
IUPAC Name |
N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-11-10-12-14(17-6-9-24(12)21-11)20-13(15-18-4-7-22(15)2)16-19-5-8-23(16)3/h4-10,13H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVYSHCQDSSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC(C3=NC=CN3C)C4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the condensation of 1-methylimidazole with a suitable pyrazolo[1,5-a]pyrazine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the imidazole nitrogen, allowing it to act as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursorsThe final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The compound’s molecular targets and pathways depend on the specific metal ion and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-methylimidazol-2-yl)methyl]amine: Another tripodal ligand with similar coordination properties.
Bis[(1-methylimidazol-2-yl)methyl][(2-pyridyl)methyl]amine: A related compound with a pyridyl group instead of a second imidazole.
[(1-methylimidazol-2-yl)methyl]-bis[(2-pyridyl)methyl]amine: Similar structure with two pyridyl groups.
Uniqueness
N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its pyrazolo[1,5-a]pyrazine core, which imparts distinct electronic and steric properties compared to other ligands. This uniqueness makes it valuable in forming metal complexes with specific characteristics .
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